molecular formula C19H22ClN3O3 B13951995 Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)-

Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)-

Cat. No.: B13951995
M. Wt: 375.8 g/mol
InChI Key: FNENAQPSLULFNL-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)- is a complex organic compound that belongs to the class of carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexanecarboxamide core, followed by the introduction of the chlorophenyl group through a nucleophilic substitution reaction. The furan ring can be attached via a coupling reaction, such as a Suzuki or Heck reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)- would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)- might include other carboxamides with different substituents or ring structures. Examples could be:

  • Cyclohexanecarboxamide derivatives with different aromatic groups.
  • Carboxamides with alternative heterocyclic rings, such as thiophene or pyridine.

Uniqueness

The uniqueness of Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)- lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H22ClN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)carbamoylamino]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H22ClN3O3/c20-14-6-4-7-15(12-14)22-18(25)23-19(9-2-1-3-10-19)17(24)21-13-16-8-5-11-26-16/h4-8,11-12H,1-3,9-10,13H2,(H,21,24)(H2,22,23,25)

InChI Key

FNENAQPSLULFNL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCC2=CC=CO2)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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